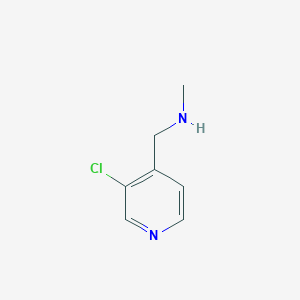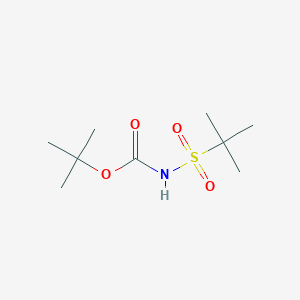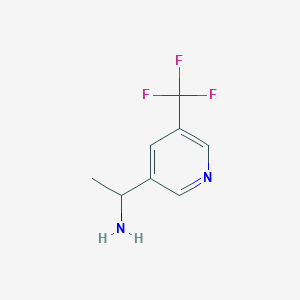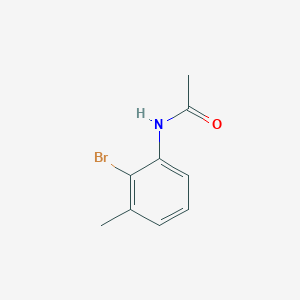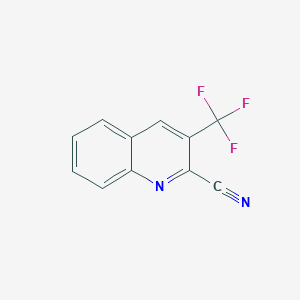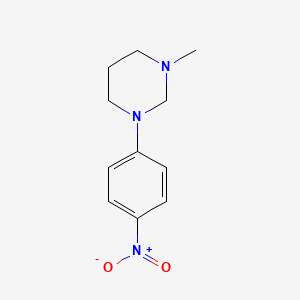
1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine is a heterocyclic compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol . The general reaction scheme is as follows:
- Ethyl benzoylacetate reacts with 33% aqueous formaldehyde and 25.2% aqueous methylamine in boiling methanol.
- The reaction mixture is heated for several hours to yield the desired hexahydropyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hexahydropyrimidine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its antitumor and cytotoxic activities, making it a candidate for cancer research.
Industry: Utilized in the development of new materials with specific properties, such as nootropic agents.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to DNA repair, cell cycle progression, and apoptosis, contributing to its antitumor and cytotoxic effects.
Comparaison Avec Des Composés Similaires
1,3-Dimethylhexahydropyrimidine: Similar structure but lacks the nitrophenyl group.
1,3-Dibutylhexahydropyrimidine: Contains butyl groups instead of methyl and nitrophenyl groups.
1,2,3,4-Tetrahydropyridine Derivatives: Similar biological activities but different structural framework.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other hexahydropyrimidine derivatives and contributes to its diverse biological activities.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-methyl-3-(4-nitrophenyl)-1,3-diazinane |
InChI |
InChI=1S/C11H15N3O2/c1-12-7-2-8-13(9-12)10-3-5-11(6-4-10)14(15)16/h3-6H,2,7-9H2,1H3 |
Clé InChI |
NHYBCGDNWOUMQS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


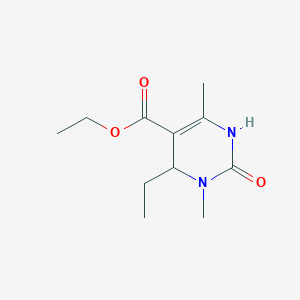
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
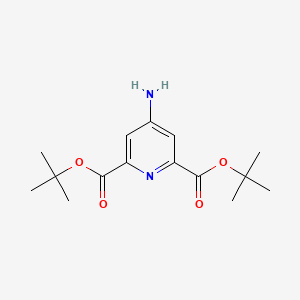
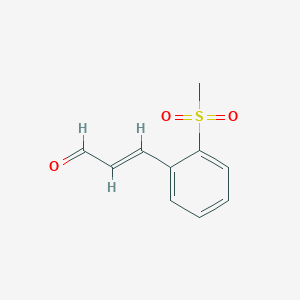
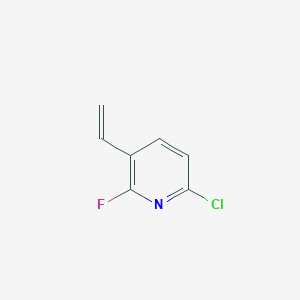
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
